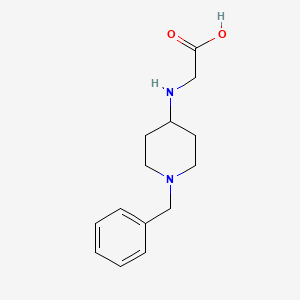

(1-Benzyl-piperidin-4-ylamino)-acetic acid

Description

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine motif is a ubiquitous structural feature in a vast array of biologically active molecules, both natural and synthetic. encyclopedia.pubnih.gov Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets, and its three-dimensional conformational flexibility, which allows for precise spatial orientation of functional groups. researchgate.net

The versatility of the piperidine scaffold is showcased by the diverse pharmacological activities exhibited by its derivatives. nih.govijnrd.org Many approved drugs across various therapeutic areas incorporate this heterocyclic ring. For instance, the antihistamines fexofenadine (B15129) and loratadine, the antipsychotics pimozide (B1677891) and pipotiazine, and the potent analgesic meperidine all feature a piperidine core. ijnrd.org Furthermore, naturally occurring alkaloids such as piperine, the primary pungent component of black pepper, and the potent analgesic morphine, highlight the long-standing biological relevance of this scaffold. encyclopedia.pubenamine.net The broad spectrum of activity also encompasses antiviral, anticancer, anti-inflammatory, and neuroprotective properties. encyclopedia.pubijnrd.org

The piperidine ring serves as a privileged scaffold in drug design, meaning it is a molecular framework that is able to provide ligands for more than one biological target. thieme-connect.comarizona.edutaylorandfrancis.com Its incorporation into drug candidates can favorably modulate crucial pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, while also potentially reducing off-target effects. thieme-connect.com The ability to readily modify the piperidine ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a lead compound, optimizing its efficacy and safety. ijnrd.orgnews-medical.net

Rationale for Investigation of (1-Benzyl-piperidin-4-ylamino)-acetic acid

The specific compound, (1-Benzyl-piperidin-4-ylamino)-acetic acid, presents an interesting case for investigation due to the combination of three key structural motifs: the N-benzylpiperidine core, the 4-amino linkage, and the acetic acid side chain.

(1-Benzyl-piperidin-4-ylamino)-acetic acid possesses a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of approximately 248.32 g/mol . The structure features a tertiary amine within the piperidine ring, a secondary amine linking the piperidine and the acetic acid moiety, and a carboxylic acid group. The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in many neuroactive compounds, often contributing to binding at various receptors through hydrophobic and π-π interactions. researchgate.net The piperidine ring can exist in a chair conformation, with substituents at the 4-position adopting either an axial or equatorial orientation, which can significantly influence biological activity. The presence of both a basic nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. Its reactivity would be dictated by these functional groups, allowing for reactions such as amidation, esterification, and salt formation.

Table 1: Physicochemical Properties of (1-Benzyl-piperidin-4-ylamino)-acetic acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| (1-Benzyl-piperidin-4-ylamino)-acetic acid | C₁₄H₂₀N₂O₂ | 248.32 | N-benzylpiperidine, 4-amino linkage, acetic acid |

| [(1-Benzyl-piperidin-4-ylmethyl)-amino]-acetic acid | C₁₅H₂₂N₂O₂ | 262.35 cymitquimica.com | N-benzylpiperidine, 4-aminomethyl linkage, acetic acid |

| [(1-Benzyl-piperidin-4-yl)-ethyl-amino]-acetic acid | C₁₆H₂₄N₂O₂ | 276.38 nih.gov | N-benzylpiperidine, 4-(N-ethylamino) linkage, acetic acid |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 wikipedia.org | Piperidine with a benzyl group at the 4-position |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 chemicalbook.com | Precursor with a ketone at the 4-position |

Note: Data for related compounds is included for comparative purposes.

Current Landscape of Research on Related N-Benzylpiperidine Compounds

Research into N-benzylpiperidine derivatives is an active area of drug discovery. nih.govnih.gov A significant portion of this research focuses on neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov Scientists have synthesized and evaluated numerous N-benzylpiperidine derivatives as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and for their ability to prevent the aggregation of β-amyloid peptides, two key pathological hallmarks of Alzheimer's disease. nih.gov For example, a series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise as multi-target-directed ligands for Alzheimer's therapy. nih.gov Other studies have explored the potential of N-benzylpiperidine compounds as antipsychotics, analgesics, and monoamine oxidase (MAO) inhibitors. wikipedia.orgacs.orgguidechem.com The general strategy often involves modifying the substituents on both the benzyl and piperidine rings to optimize potency and selectivity for a specific biological target. encyclopedia.pub

Table 2: Examples of Biologically Active N-Benzylpiperidine Derivatives

| Compound Type | Therapeutic Target/Application | Reference |

| Donepezil Analogs | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors (Alzheimer's Disease) | nih.govnih.gov |

| HDAC/AChE Dual Inhibitors | Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) (Alzheimer's Disease) | nih.gov |

| Monoamine Releasing Agents | Dopamine (B1211576), Norepinephrine, and Serotonin (B10506) Transporters | wikipedia.org |

| Antipsychotics | Dopamine Receptors | guidechem.com |

Research Objectives and Scope for (1-Benzyl-piperidin-4-ylamino)-acetic acid Studies

The chemical compound (1-Benzyl-piperidin-4-ylamino)-acetic acid and its structural analogs are subjects of investigation primarily within the fields of medicinal chemistry and pharmaceutical research and development. The core structure, featuring a benzyl group attached to a piperidine ring, serves as a versatile scaffold for the synthesis of molecules with potential therapeutic applications. Research objectives for this class of compounds are sharply focused on their interaction with biological targets implicated in neurological disorders.

The principal aim of studies involving (1-benzyl-piperidin-4-yl) derivatives is the discovery and development of novel therapeutic agents. The scope of this research is largely centered on elucidating structure-activity relationships (SAR), where systematic modifications to the parent molecule are made to optimize potency and selectivity for specific enzymes and receptors.

Key research objectives for compounds structurally related to (1-Benzyl-piperidin-4-ylamino)-acetic acid include:

Inhibition of Acetylcholinesterase (AChE): A significant area of research has been the evaluation of these compounds as anti-acetylcholinesterase agents. nih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a strategy employed for the symptomatic treatment of dementia and Alzheimer's disease. nih.gov Studies on related 1-benzylpiperidine (B1218667) derivatives have shown that introducing specific groups can dramatically enhance inhibitory activity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). nih.gov For instance, the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was identified as a highly potent and selective AChE inhibitor. nih.gov

Modulation of Sigma Receptors (σR): Derivatives of the 1-benzylpiperidine scaffold have been investigated for their affinity to sigma receptors, which are recognized as important biological targets for developing treatments for various neurological conditions, including neuropathic pain. csic.es Research has identified certain polyfunctionalized pyridines incorporating the 1-benzylpiperidine moiety that exhibit high affinity for the σ1 receptor subtype, alongside activity against cholinesterases. csic.es

Dopamine Reuptake Inhibition: The 1-benzylpiperidine framework is also a component of molecules designed as potent and selective dopamine reuptake inhibitors. wikipedia.org These compounds are investigated for their potential as stimulants. wikipedia.org

Chemical Synthesis and Scaffolding: The foundational structure is utilized as a key intermediate or building block for creating more complex pharmaceutical agents. evitachem.comchemicalbook.com The piperidine ring and its substituents are synthetically manipulated to explore new chemical space and develop compounds with desired pharmacological profiles for early discovery research. evitachem.comsigmaaldrich.com

The overarching scope of these studies is to develop new chemical entities for potential clinical evaluation in the context of neurodegenerative diseases and other disorders of the central nervous system. nih.govcsic.es

Detailed Research Findings for Structurally Related Compounds

The following table summarizes research findings for various derivatives containing the (1-Benzyl-piperidin-4-yl) core structure, illustrating the primary research objectives in this area.

| Compound Derivative | Research Focus/Objective | Key Findings |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Anti-acetylcholinesterase (AChE) activity for potential anti-dementia application. nih.gov | Identified as one of the most potent AChE inhibitors with an IC50 of 0.56 nM; showed 18,000 times greater affinity for AChE than for BuChE. nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Dual-target activity against cholinesterases and sigma receptors for neuropathic pain. csic.es | Exhibits high affinity for the σ1 receptor (Ki = 1.45 nM) and potent AChE inhibition (IC50 = 13 nM). csic.es |

| 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine | Dopamine reuptake inhibition. wikipedia.org | Acts as a potent and selective dopamine reuptake inhibitor. wikipedia.org |

| [(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid | Modulation of neurotransmitter systems for neurological disorders. evitachem.com | Investigated for potential therapeutic effects and interactions with biomolecules. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(18)10-15-13-6-8-16(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTWMVPKXYCGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl Piperidin 4 Ylamino Acetic Acid

Established Synthetic Routes to (1-Benzyl-piperidin-4-ylamino)-acetic acid

The preparation of (1-Benzyl-piperidin-4-ylamino)-acetic acid predominantly relies on multi-step synthetic sequences starting from the key precursor, 1-benzyl-4-piperidone. Two major strategies are highlighted: a route involving a cyanohydrin intermediate and another employing reductive amination.

Multi-Step Synthesis from 1-Benzyl-4-piperidone Precursors

The common starting material for the synthesis of (1-Benzyl-piperidin-4-ylamino)-acetic acid is 1-benzyl-4-piperidone. This precursor can be synthesized through several methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), which is formed from the reaction of benzylamine and methyl acrylate. chemicalbook.com Another approach involves the direct benzylation of 4-piperidone (B1582916) hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com

A well-documented pathway to compounds structurally similar to (1-Benzyl-piperidin-4-ylamino)-acetic acid involves the formation of a cyanohydrin intermediate from 1-benzyl-4-piperidone. This method, detailed in a patent for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, can be adapted for the target molecule. google.comgoogle.com

The synthesis proceeds in the following steps:

Cyanohydrin Formation: 1-benzyl-4-piperidone reacts with a cyanide source, such as hydrocyanic acid or a salt like potassium cyanide, in the presence of a base to form the corresponding cyanohydrin, 1-benzyl-4-hydroxy-4-cyanopiperidine. google.comgoogle.com

Amination: The hydroxyl group of the cyanohydrin is then displaced by an amino group. For the synthesis of the target molecule, this would involve a reaction with an amino source.

Hydrolysis: The nitrile group of the resulting amino-nitrile intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid functionality, thus forming (1-Benzyl-piperidin-4-ylamino)-acetic acid. A patent describes the use of concentrated sulfuric acid followed by treatment with hydrochloric acid for a similar transformation. google.comgoogle.com

A patent for a related compound outlines a process where 1-benzyl-4-piperidone is reacted with hydrocyanic acid and aniline (B41778) to form 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to the carboxylic acid. google.comgoogle.com This suggests a plausible one-pot reaction where 1-benzyl-4-piperidone, an amino acid or its ester, and a cyanide source could potentially react to form an intermediate that is then hydrolyzed.

Table 1: Reaction Steps for Cyanohydrin-Based Synthesis of a (1-Benzyl-piperidin-4-ylamino)-acetic acid Analog

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 1-Benzyl-4-piperidone, Hydrocyanic Acid, Aniline | Methanol (B129727), Base catalyst, 0-15 °C then reflux | 1-Benzyl-4-cyano-4-anilinopiperidine | google.comgoogle.com |

| 2 | 1-Benzyl-4-cyano-4-anilinopiperidine | 70-90% Sulfuric Acid, 20-50 °C | 1-Benzyl-4-carbamoyl-4-anilinopiperidine | google.comgoogle.com |

| 3 | 1-Benzyl-4-carbamoyl-4-anilinopiperidine | Concentrated Hydrochloric Acid, Reflux | 1-Benzyl-4-anilinopiperidine-4-carboxylic acid | google.comgoogle.com |

This table illustrates the synthesis of a closely related aniline derivative, providing a model for the synthesis of (1-Benzyl-piperidin-4-ylamino)-acetic acid.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and is a key strategy for synthesizing (1-Benzyl-piperidin-4-ylamino)-acetic acid. nih.gov In this approach, 1-benzyl-4-piperidone is reacted with an aminoacetic acid derivative, such as glycine (B1666218) or its esters, in the presence of a reducing agent.

The general process involves:

Imine/Enamine Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with the amino group of the aminoacetic acid derivative to form an imine or enamine intermediate.

Reduction: The intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). nih.gov Catalytic hydrogenation can also be employed.

For instance, the reductive amination of glyoxylic acid with ammonia (B1221849) to produce glycine is a well-established industrial process, highlighting the feasibility of this type of transformation. google.com While specific literature for the reductive amination of 1-benzyl-4-piperidone with glycine is scarce, the general applicability of this reaction is widely recognized in organic synthesis. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of (1-Benzyl-piperidin-4-ylamino)-acetic acid are highly dependent on the reaction conditions. Optimization of parameters such as the solvent system and catalyst selection is crucial for maximizing the output and purity of the final product.

The choice of solvent can significantly influence the rate and outcome of both cyanohydrin formation and reductive amination reactions. For the synthesis of a related aniline derivative via the cyanohydrin route, methanol was used as the solvent. google.comgoogle.com In reductive amination reactions, a variety of solvents can be employed, with the choice often depending on the specific reducing agent used. For example, dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions involving sodium triacetoxyborohydride. Methanol and ethanol (B145695) are often used with sodium borohydride. google.com The optimization of the solvent system aims to ensure that all reactants and intermediates remain in solution, thereby facilitating the reaction. google.com

Table 2: Common Solvents in Key Synthetic Steps

| Reaction Type | Common Solvents | Rationale | Reference |

| Cyanohydrin Formation | Methanol | Solubilizes reactants and intermediates. | google.comgoogle.com |

| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol, Ethanol, Water | Compatibility with reducing agents and solubility of reactants. | nih.govgoogle.com |

In the context of the synthesis of (1-Benzyl-piperidin-4-ylamino)-acetic acid, catalysts play a vital role, particularly in reductive amination and potentially in the cyanohydrin route.

For the cyanohydrin formation step, a base catalyst is typically required to generate the cyanide anion nucleophile. google.comgoogle.com The choice and amount of the base can affect the reaction rate and equilibrium.

In reductive amination, if catalytic hydrogenation is used for the reduction step, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. The catalyst loading, hydrogen pressure, and temperature are key parameters to optimize for efficient and selective reduction. For reductive aminations using hydride reducing agents, while not catalytic in the traditional sense, the choice of the hydride reagent is critical for chemoselectivity. Sodium triacetoxyborohydride is often favored for its mildness and ability to reduce iminium ions in the presence of aldehydes.

Table 3: Catalysts and Reducing Agents for the Synthesis of Piperidine (B6355638) Derivatives

| Reaction Step | Catalyst/Reducing Agent | Typical Loading/Conditions | Function | Reference |

| Cyanohydrin Formation | Base Catalyst (e.g., NaOH, K₂CO₃) | Catalytic amount | Generates cyanide nucleophile. | google.comgoogle.com |

| Reductive Amination (Hydride) | Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Stoichiometric or slight excess | Reduces imine/enamine intermediate. | nih.gov |

| Reductive Amination (Hydrogenation) | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | 5-10 mol% | Catalyzes the reduction of the imine/enamine with H₂. | nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of (1-benzyl-piperidin-4-ylamino)-acetic acid, particularly through pathways like reductive amination or N-alkylation, are significantly influenced by temperature and pressure. While specific kinetic data for the direct synthesis of this exact molecule is not extensively documented in publicly available literature, general principles from related reactions provide valuable insights.

For reductive amination reactions, temperature plays a crucial role. Higher temperatures generally increase the reaction rate for both the initial imine formation and the subsequent reduction. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For instance, in the reductive amination of ketones, temperatures are often optimized to balance reaction speed with selectivity. acs.org

Pressure primarily comes into play during the hydrogenation step of reductive amination, especially when using gaseous hydrogen. Increased hydrogen pressure can enhance the rate of reduction by increasing the concentration of dissolved hydrogen, thereby accelerating the conversion of the imine intermediate to the final amine. acs.org In reactions involving carbon monoxide as a reducing agent, pressure has been shown to have a significant impact, with lower pressures leading to a considerable decrease in the reaction rate. acs.org

In the case of N-alkylation of amines with alcohols, another potential route to the target compound, temperature is a critical parameter. Many of these "borrowing hydrogen" or "hydrogen autotransfer" reactions require elevated temperatures, often above 100 °C, to facilitate the initial dehydrogenation of the alcohol to an aldehyde. nih.govacs.org However, recent advances have focused on developing catalysts that can operate under milder conditions, including room temperature, which is beneficial for thermally sensitive substrates. nih.gov

The following table summarizes the general influence of temperature and pressure on key reaction types relevant to the synthesis of (1-benzyl-piperidin-4-ylamino)-acetic acid.

| Reaction Type | Parameter | General Influence on Reaction Rate | Notes |

| Reductive Amination | Temperature | Increases rate up to an optimal point | Excessive heat can lead to degradation and side products. |

| Pressure (H₂) | Increases rate of reduction | Higher pressure increases hydrogen concentration in the solvent. | |

| N-Alkylation (with alcohols) | Temperature | Generally increases rate | Required for the initial alcohol dehydrogenation step. |

| Pressure | Not a primary factor | The reaction is typically not conducted under high pressure unless volatile reactants are used. |

Advanced Synthetic Approaches to (1-Benzyl-piperidin-4-ylamino)-acetic acid and its Analogs

Modern synthetic chemistry has seen a shift towards more efficient and versatile methods for the construction of complex molecules. These advanced approaches are applicable to the synthesis of (1-benzyl-piperidin-4-ylamino)-acetic acid and its derivatives, offering advantages in terms of step economy, diversity, and stereocontrol.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry. nih.gov They offer a highly convergent and atom-economical route to complex molecular scaffolds.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the synthesis of piperidine-containing peptidomimetics.

A plausible Ugi-based approach to a precursor of (1-benzyl-piperidin-4-ylamino)-acetic acid would involve the reaction of 1-benzyl-4-piperidone, an amine, an isocyanide, and a carboxylic acid. For instance, the reaction of 1-benzyl-4-piperidone, ammonia (or a primary amine), a suitable carboxylic acid, and an isocyanide could generate a highly functionalized piperidine derivative that can be further elaborated to the target compound. researchgate.net The Ugi reaction is known for its high yields and tolerance of a wide range of functional groups, making it a versatile tool for creating libraries of related compounds. organic-chemistry.org The reaction is typically exothermic and can be completed in a short time, often in polar aprotic solvents like DMF or protic solvents like methanol. wikipedia.org

A potential Ugi reaction for a related scaffold is outlined below:

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| 1-Benzyl-4-piperidone | Aniline | Propionic acid | 2-Bromo-6-isocyanopyridine | 4-(N-phenylamido)piperidine derivative | nih.gov |

This example demonstrates the feasibility of using a piperidone core in a Ugi reaction to generate complex, multi-substituted piperidine structures.

Beyond the Ugi reaction, other MCRs can be employed to synthesize highly substituted piperidine derivatives, which can serve as analogs or precursors to (1-benzyl-piperidin-4-ylamino)-acetic acid. One such example is a one-pot, five-component reaction for the synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines in acetic acid. tandfonline.com This method highlights the use of acetic acid not only as a solvent but also as a catalyst, simplifying the reaction conditions.

Another approach involves the synthesis of polysubstituted piperidines through a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. These methods allow for the creation of a wide range of structurally diverse and pharmacologically relevant piperidine compounds.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance. For (1-benzyl-piperidin-4-ylamino)-acetic acid and its analogs, controlling the stereochemistry at the C4 position of the piperidine ring and at the α-carbon of the acetic acid moiety can be crucial.

Several strategies have been developed for the enantioselective synthesis of substituted piperidines. These include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring. For example, catalytic asymmetric [4+2] annulation of imines with allenes using a chiral phosphepine catalyst has been shown to produce functionalized piperidines with high stereoselectivity. acs.org Similarly, Pd-catalyzed annulation strategies have been developed to access these heterocycles with excellent enantiocontrol. nih.gov

Substrate-Controlled Synthesis: Employing chiral starting materials to direct the stereochemical outcome of the reaction. For instance, the dialkylation of phenylglycinol-derived oxazolopiperidone lactams can lead to enantiopure 3,3-disubstituted piperidine derivatives. acs.org

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations. Organocatalytic intramolecular aza-Michael reactions have been successfully used for the desymmetrization of prochiral substrates to yield enantiomerically enriched piperidines. rsc.org

Chiral Resolution is a classical and still widely used method to separate a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. For a compound like (1-benzyl-piperidin-4-ylamino)-acetic acid, which contains both a basic amine and an acidic carboxylic acid group, resolution can be achieved by forming salts with either a chiral acid or a chiral base.

Green Chemistry Principles in (1-Benzyl-piperidin-4-ylamino)-acetic acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of (1-benzyl-piperidin-4-ylamino)-acetic acid to make the process more environmentally benign.

Key areas for implementing green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and some piperidine syntheses have been successfully conducted in aqueous media. nih.gov Other green solvents include ionic liquids and deep eutectic solvents, which can offer unique reactivity and facilitate catalyst recycling. mdpi.com

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions and is an inherently green approach. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Ugi reaction, are excellent examples of atom-economical processes. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources can significantly reduce the environmental impact of a synthesis. For example, the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported. rsc.org

By integrating these principles, the synthesis of (1-benzyl-piperidin-4-ylamino)-acetic acid and its derivatives can be made more sustainable and efficient.

Chemical Transformations and Derivatization Strategies

The strategic modification of (1-Benzyl-piperidin-4-ylamino)-acetic acid at its key functional centers is a cornerstone of its application in drug discovery and development. These transformations allow for the fine-tuning of its physicochemical and pharmacological properties.

Modification of the Amino Group: Amidation and Alkylation

The secondary amino group within the piperidine ring is a prime target for functionalization, offering pathways to amides and more complex tertiary amines.

Amidation: The secondary amine can be acylated to form amides. This is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic acid activated with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Alkylation: N-alkylation of the secondary amine introduces further diversity. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or through direct alkylation with alkyl halides. nih.gov For direct alkylation, a base such as potassium carbonate or triethylamine (B128534) is often employed to neutralize the acid formed during the reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent.

Interactive Table: Modification of the Amino Group

| Transformation | Reagents | Solvent | Conditions | Product Class |

| Amidation | Acyl Chloride, Triethylamine | DCM | Room Temperature | N-Acyl derivative |

| Amidation | Carboxylic Acid, EDC, HOBt | DMF | Room Temperature | N-Acyl derivative |

| Alkylation | Alkyl Bromide, K₂CO₃ | Acetonitrile (B52724) | Reflux | N-Alkyl derivative |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Dichloroethane | Room Temperature | N-Alkyl derivative |

Carboxylic Acid Functionalization: Esterification and Amide Coupling

The carboxylic acid moiety provides a handle for esterification and amide bond formation, leading to compounds with altered polarity and potential for new interactions.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water. researchgate.net Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base, or by using activating agents. For instance, N-protected amino acids can be esterified using N-hydroxysuccinimide esters in the presence of 4-dimethylaminopyridine (B28879) (DMAP).

Amide Coupling: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This is a widely used transformation in peptide chemistry and is facilitated by a variety of coupling reagents. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly effective. growingscience.comfishersci.co.uk The reaction is typically performed in aprotic polar solvents like DMF.

Interactive Table: Carboxylic Acid Functionalization

| Transformation | Reagents | Solvent | Conditions | Product Class |

| Esterification | Benzyl Alcohol, p-TsOH | Cyclohexane | Reflux | Benzyl ester |

| Esterification | Methyl Iodide, K₂CO₃ | DMF | Room Temperature | Methyl ester |

| Amide Coupling | Amine, HATU, DIPEA | DMF | Room Temperature | Amide derivative |

| Amide Coupling | Amine, EDC, HOBt | DCM/DMF | Room Temperature | Amide derivative |

Benzyl Moiety Substitutions and Alterations

The benzyl group offers opportunities for modification through aromatic substitution or its complete removal.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.orgyoutube.comyoutube.comlibretexts.org The conditions for these reactions depend on the specific transformation desired. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the methylene-piperidine substituent would need to be considered, which is generally ortho, para-directing.

Debenzylation: The N-benzyl group can be removed to yield the corresponding secondary amine. A common method for this is catalytic transfer hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like ammonium formate (B1220265) or hydrogen gas. mdma.chsciencemadness.org This deprotection step is often crucial in multi-step syntheses to unmask the piperidine nitrogen for further functionalization. nih.gov

Interactive Table: Benzyl Moiety Modifications

| Transformation | Reagents | Solvent | Conditions | Product Class |

| Nitration | HNO₃, H₂SO₄ | - | 0 °C to RT | Nitrophenyl derivative |

| Bromination | Br₂, FeBr₃ | Dichloromethane | Room Temperature | Bromophenyl derivative |

| Debenzylation | H₂, Pd/C | Methanol/Ethanol | RT, H₂ atmosphere | (Piperidin-4-ylamino)-acetic acid |

| Debenzylation | Ammonium Formate, Pd/C | Methanol | Reflux | (Piperidin-4-ylamino)-acetic acid |

Exploration of Novel Reaction Mechanisms and Pathways for (1-Benzyl-piperidin-4-ylamino)-acetic acid

Beyond classical transformations, modern synthetic methodologies offer novel avenues for the derivatization of (1-Benzyl-piperidin-4-ylamino)-acetic acid. One such area is the use of "borrowing hydrogen" catalysis for N-alkylation. This method utilizes a metal catalyst, such as manganese, to transiently oxidize an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, with the "borrowed" hydrogen being returned in the reduction step. acs.org This approach offers a greener and more atom-economical alternative to traditional alkylation methods that use stoichiometric alkylating agents.

Furthermore, the development of one-pot procedures that combine multiple reaction steps can streamline the synthesis of complex derivatives. For instance, a sequence involving amide activation, reduction, and intramolecular nucleophilic substitution could potentially be adapted to create novel bicyclic structures from derivatives of (1-Benzyl-piperidin-4-ylamino)-acetic acid. nih.gov The exploration of such innovative catalytic systems and reaction cascades will continue to expand the synthetic utility of this valuable scaffold.

Molecular Structure, Conformation, and Computational Chemistry of 1 Benzyl Piperidin 4 Ylamino Acetic Acid

Theoretical Conformational Analysis of (1-Benzyl-piperidin-4-ylamino)-acetic acid

The conformational flexibility of (1-Benzyl-piperidin-4-ylamino)-acetic acid is primarily dictated by the piperidine (B6355638) ring and the rotatable bonds of its substituents. A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be populated under physiological conditions.

To explore the vast conformational space of (1-Benzyl-piperidin-4-ylamino)-acetic acid, a systematic or stochastic conformational search is typically employed. Methods such as Monte Carlo (MC) or Low-Mode search (LMOD) are effective for sampling the potential energy surface. uci.eduwustl.edu In a typical MC search, random rotations are applied to the molecule's rotatable bonds, followed by energy minimization of the resulting structure. uci.edu This process is repeated thousands of times to generate a diverse set of conformations.

Each generated conformation undergoes energy minimization to find the nearest local energy minimum. This is often achieved using molecular mechanics (MM) force fields, such as MMFF or CHARMM, which provide a computationally efficient way to calculate the potential energy of a molecule. nih.govrsc.org The goal is to identify all conformers within a certain energy window above the global minimum, as these may be biologically relevant. For flexible molecules, this process is crucial as the bioactive conformation may not be the global minimum energy structure. researchgate.net

Table 1: Illustrative Relative Energies of Potential Conformers of (1-Benzyl-piperidin-4-ylamino)-acetic acid

Below is a hypothetical data table illustrating the results of a conformational search and energy minimization. The energies are relative to the global minimum energy conformer (Conformer 1).

| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation | Benzyl (B1604629) Group Orientation | Acetic Acid Chain Orientation |

| 1 | 0.00 | Chair | Equatorial | Extended |

| 2 | 1.25 | Chair | Axial | Folded |

| 3 | 2.50 | Chair | Equatorial | Folded |

| 4 | 5.80 | Twist-Boat | Equatorial | Extended |

Note: This data is illustrative and represents plausible outcomes from a computational study. Actual values would require specific calculations.

In (1-Benzyl-piperidin-4-ylamino)-acetic acid, the piperidine ring is substituted at the 1-position with a benzyl group and at the 4-position with an aminoacetic acid group. The large benzyl group is expected to have a strong preference for the equatorial position on the piperidine ring to avoid steric clashes with the axial hydrogens. The 4-substituent can exist in either an axial or equatorial orientation. The interplay between the steric and electronic effects of both substituents determines the most stable conformation. Computational studies on similar N-benzylpiperidine derivatives have shown that the chair conformation with equatorial substituents is often the most favored. nih.govacs.org

The relative orientation of the aminoacetic acid moiety with respect to the piperidine ring is also critical. The flexibility of the ethylamino linker allows for a wide range of possible orientations, from fully extended to folded back towards the piperidine or benzyl groups. These different orientations will have distinct energies and surface properties, which can be critical for molecular recognition.

Quantum Chemical Calculations for (1-Benzyl-piperidin-4-ylamino)-acetic acid

While molecular mechanics is useful for conformational analysis, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure. researchgate.netyoutube.com Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used for molecules of this size to obtain detailed electronic information. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For (1-Benzyl-piperidin-4-ylamino)-acetic acid, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the phenyl ring. The LUMO, conversely, would be expected to be distributed over the regions that can accept electron density.

Table 2: Hypothetical Molecular Orbital Energies for (1-Benzyl-piperidin-4-ylamino)-acetic acid

This table presents plausible HOMO and LUMO energies calculated using DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and represents typical values for similar organic molecules.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding how a molecule interacts with other molecules, particularly in a biological context. researchgate.netrsc.org The MEP map illustrates the charge distribution on the molecule's surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

Quantum chemical calculations can predict spectroscopic properties, which can aid in the structural elucidation of a compound.

Theoretical NMR: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure and assign signals. For the piperidine ring, the chemical shifts of the axial and equatorial protons and carbons are expected to be distinct. rsc.org For example, in the ¹H NMR spectrum, axial protons on a piperidine ring typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for (1-Benzyl-piperidin-4-ylamino)-acetic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acetic acid) | 175.2 |

| C (benzyl, quaternary) | 138.5 |

| CH (benzyl, ortho/meta/para) | 127.0 - 129.5 |

| CH₂ (benzyl) | 63.0 |

| CH (piperidine, C4) | 58.5 |

| CH₂ (piperidine, C2/C6) | 53.5 |

| CH₂ (piperidine, C3/C5) | 32.0 |

| CH₂ (acetic acid) | 50.0 |

Note: This data is illustrative. Actual chemical shifts depend on the specific conformation and solvent.

Theoretical IR: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. researchgate.net These calculations help in assigning the absorption bands to specific functional groups and vibrational modes (e.g., stretching, bending). nist.govlippertt.ch For (1-Benzyl-piperidin-4-ylamino)-acetic acid, characteristic vibrational frequencies would be expected for the C=O stretch of the carboxylic acid, the N-H bends of the amine, C-H stretches of the aromatic and aliphatic groups, and C-N stretches. chemicalbook.comnih.gov

Table 4: Illustrative Predicted IR Frequencies for Key Functional Groups of (1-Benzyl-piperidin-4-ylamino)-acetic acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (carboxylic acid) | Stretching | 2500-3300 (broad) |

| C-H (aromatic) | Stretching | 3030-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (carboxylic acid) | Stretching | 1710 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1580-1650 |

| C-N | Stretching | 1020-1250 |

Note: This data is illustrative and based on typical IR absorption ranges for these functional groups.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions that are crucial for drug design and development.

The conformation of (1-Benzyl-piperidin-4-ylamino)-acetic acid is significantly influenced by the surrounding solvent. The piperidine ring, a core feature of this molecule, typically exists in a chair conformation. However, the orientation of its substituents can be affected by the polarity of the solvent. researchgate.netnih.gov For instance, in non-polar solvents, intramolecular hydrogen bonding between the amino group and the carboxylic acid moiety might be favored, leading to a more compact structure. In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the solute, potentially disrupting intramolecular interactions and favoring more extended conformations. researchgate.net

Quantum-chemical calculations on similar piperidine derivatives have shown that varying solvent polarity can substantially alter the conformational equilibrium. researchgate.net For example, studies on 3-(hydroxymethyl)piperidine revealed that different conformers coexist at room temperature, with their populations determined by the free energy in a given solvent. researchgate.net Similarly, for (1-Benzyl-piperidin-4-ylamino)-acetic acid, the equilibrium between axial and equatorial orientations of the amino-acetic acid group on the piperidine ring is expected to be solvent-dependent. Computational analyses of fluorinated piperidines have demonstrated that increasing solvent polarity can stabilize more polar conformers. nih.gov

An illustrative data table below shows the potential impact of different solvents on the conformational preference of the amino-acetic acid substituent on the piperidine ring.

| Solvent | Dielectric Constant | Predominant Conformer | Potential Hydrogen Bonding |

| Chloroform | 4.8 | Equatorial | Intramolecular |

| Methanol (B129727) | 32.7 | Equatorial/Axial Mix | Intermolecular (Solvent-Solute) |

| Water | 80.1 | Axial | Strong Intermolecular (Solvent-Solute) |

This table is illustrative and based on general principles of solvent effects on piperidine derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug design, docking is used to predict how a ligand, such as (1-Benzyl-piperidin-4-ylamino)-acetic acid, might interact with a protein target. researchgate.netnih.gov The binding affinity and mode of interaction are crucial for a molecule's biological activity.

For (1-Benzyl-piperidin-4-ylamino)-acetic acid, key structural features that would be important in ligand-protein interactions include:

The basic nitrogen in the piperidine ring, which can act as a hydrogen bond acceptor.

The secondary amine , which can act as a hydrogen bond donor and acceptor.

The carboxylic acid group , which is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions.

The benzyl group , which can engage in hydrophobic and pi-stacking interactions with aromatic residues in a protein's binding pocket.

Docking studies on similar piperidine derivatives have successfully identified key interactions and guided the optimization of ligands for various protein targets, such as sigma receptors and acetylcholine-binding proteins. rsc.orgnih.gov For example, a study on piperidine-based sigma receptor ligands revealed crucial amino acid residues that interacted with the compound, providing a basis for further structure-based optimization. rsc.org Similarly, docking simulations of (1-Benzyl-piperidin-4-ylamino)-acetic acid into a hypothetical active site would likely highlight the importance of these functional groups in forming a stable complex.

An illustrative table of potential interactions is provided below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carboxylic Acid (donor/acceptor) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrogen Bond | Amino Group (donor/acceptor) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Ionic Interaction | Carboxylate | Arginine, Lysine |

| Hydrophobic | Benzyl Group | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Pi-Stacking | Benzyl Group | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and represents potential interactions based on the chemical structure of the compound.

Design of Analogs Based on Computational Insights

Computational methods play a pivotal role in the rational design of new molecules with improved properties. Virtual screening and de novo design are two such approaches that can be applied to discover novel analogs of (1-Benzyl-piperidin-4-ylamino)-acetic acid.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Based on the structure of (1-Benzyl-piperidin-4-ylamino)-acetic acid, a focused library of analogs could be designed for virtual screening against a specific biological target.

The design of such a library would involve systematic modifications to the parent structure. For example:

Piperidine Ring Substitutions: Introducing substituents at other positions on the piperidine ring to explore new interaction points or to modulate the conformational preferences of the ring.

Benzyl Group Modifications: Altering the substitution pattern on the aromatic ring of the benzyl group to enhance hydrophobic or electronic interactions. For example, adding electron-withdrawing or electron-donating groups.

Amino-Acetic Acid Chain Analogs: Replacing the acetic acid moiety with other acidic groups (e.g., propionic acid, tetrazole) or modifying the linker between the piperidine ring and the acid.

Computational studies on other piperidine derivatives have demonstrated the utility of this approach in identifying potent inhibitors for various targets. nih.govtandfonline.com

De novo design is a computational method for designing novel molecules with desired properties from scratch, often by building them atom by atom or fragment by fragment within the constraints of a target's binding site. nih.gov Starting with the core scaffold of (1-Benzyl-piperidin-4-ylamino)-acetic acid, a de novo design algorithm could be employed to generate new molecular structures that are predicted to have high affinity and selectivity for a particular protein target.

This process typically involves:

Scaffold Hopping: Replacing the piperidine core with other heterocyclic systems while maintaining the key pharmacophoric features (e.g., the basic nitrogen, the hydrogen bonding groups, and the hydrophobic aromatic moiety).

Fragment Linking: Using fragments of the original molecule as starting points and computationally linking them together in novel ways within the active site.

Structure Growing: "Growing" a new molecule from a starting fragment placed in a favorable position within the binding pocket.

Studies on the de novo design of benzylpiperazine derivatives have successfully led to the identification of highly selective binders for protein targets, demonstrating the potential of this approach for discovering novel chemical entities. nih.gov

Preclinical Biological and Biochemical Investigations of 1 Benzyl Piperidin 4 Ylamino Acetic Acid and Its Derivatives

In Vitro Target Identification and Validation Studies

In vitro studies are fundamental in preclinical research for identifying the specific molecular targets with which a compound interacts. For derivatives of (1-Benzyl-piperidin-4-ylamino)-acetic acid, these investigations have centered on cell-free systems to quantify binding affinities and enzyme inhibition, providing a clear picture of their primary mechanisms of action at the molecular level.

Derivatives bearing the 1-benzylpiperidine (B1218667) scaffold have been extensively profiled for their affinity toward sigma (σ) receptors, which are implicated in a variety of neurological conditions. csic.es Radioligand binding assays are the standard method for determining a compound's affinity (Ki) for a specific receptor.

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues were synthesized and evaluated for their binding properties at σ₁ and σ₂ receptors. These studies consistently showed a higher affinity for the σ₁ receptor subtype compared to the σ₂ subtype. researchgate.net For instance, the parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity for the σ₁ receptor. researchgate.net

In another study, polyfunctionalized pyridine (B92270) derivatives incorporating the 1-benzylpiperidine motif were assessed. One notable compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated very high affinity for the human σ₁ receptor, with significantly lower affinity for the σ₂ subtype, indicating high selectivity. csic.es The binding affinity (Ki) values were determined using radioligand binding assays with (+)-[³H]pentazocine for σ₁ receptors and were calculated using the Cheng-Prusoff equation. csic.es

Table 1: Sigma Receptor Binding Affinities of selected (1-Benzyl-piperidin-4-yl) Derivatives

| Compound Name | Receptor Target | Binding Affinity (Ki) | Selectivity (Ki σ₂/Ki σ₁) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-arylacetamide | σ₁ Receptor | 3.9 nM | 61.5 |

| N-(1-benzylpiperidin-4-yl)-arylacetamide | σ₂ Receptor | 240 nM |

The 1-benzylpiperidine structure is a key component of several potent cholinesterase inhibitors. researchgate.netnih.gov Assays measuring the 50% inhibitory concentration (IC₅₀) are commonly used to quantify a compound's potency as an enzyme inhibitor.

One study focused on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their anti-acetylcholinesterase (AChE) activity. The research found that structural modifications, such as adding bulky groups to the benzamide (B126) moiety or an alkyl group to the benzamide nitrogen, dramatically enhanced inhibitory activity. nih.gov The most potent compound identified in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be an exceptionally potent inhibitor of AChE, with an IC₅₀ value in the nanomolar range. nih.gov This compound also showed very high selectivity for AChE over butyrylcholinesterase (BuChE), another related enzyme. nih.gov

Similarly, the pyridine derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which showed high sigma receptor affinity, was also found to be a potent dual inhibitor of both AChE and BuChE. csic.es

Table 2: Cholinesterase Inhibition Data for selected (1-Benzyl-piperidin-4-yl) Derivatives

| Compound Name | Enzyme Target | Inhibitory Concentration (IC₅₀) | Selectivity (vs. BuChE) |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |

To understand how these compounds bind to their protein targets at a molecular level, biophysical methods such as computational molecular docking are employed. These techniques model the interactions between the ligand (the compound) and the amino acid residues within the protein's binding site.

For the pyridine derivative with high affinity for the σ₁ receptor, molecular docking studies revealed key interactions. The model showed that the pyridine ring establishes π-alkyl interactions with specific residues like Leu105 and Met93, while a hydrogen bond is formed between the ligand's NH group and the amino acid Glu172. csic.es The N-benzyl-piperidinium system of related compounds was observed to bind within a pocket formed by several key amino acids, with residues like Asp29 and Glu73 playing a crucial role in stabilizing the compound in the active site. csic.es These modeling studies help to explain the high affinity and selectivity observed in the in vitro binding assays. csic.es

Cellular Pathway Modulation Studies in Model Systems

While extensive data exists for the in vitro target engagement of (1-Benzyl-piperidin-4-yl) derivatives, information regarding their effects within cellular systems is not widely available in the scientific literature.

There is no publicly available research data detailing the cellular uptake, accumulation, or subcellular distribution of (1-Benzyl-piperidin-4-ylamino)-acetic acid or its closely related derivatives in any non-human cell models.

There is no publicly available research data describing the modulation of specific intracellular signaling pathways or alterations in gene expression profiles resulting from the treatment of cell lines with (1-Benzyl-piperidin-4-ylamino)-acetic acid or its derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| (1-Benzyl-piperidin-4-ylamino)-acetic acid |

| N-(1-benzylpiperidin-4-yl)phenylacetamide |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride |

| (+)-[³H]pentazocine |

Assessment of Antimicrobial Activity in Bacterial or Fungal Cultures

Derivatives of the core (1-Benzyl-piperidin-4-ylamino)-acetic acid structure have demonstrated notable antimicrobial activity. Studies on related N-benzyl piperidine-4-one derivatives have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli researchgate.net. The antimicrobial efficacy of piperidine-based compounds is influenced by the nature of their chemical substituents.

In a study of 4-aminopiperidine (B84694) derivatives, compounds featuring a benzyl (B1604629) group at the piperidine (B6355638) nitrogen combined with a long N-alkyl chain at the 4-amino position exhibited significant antifungal activity. Specifically, 1-benzyl-N-dodecylpiperidin-4-amine emerged as a promising candidate with strong in vitro activity against various Candida and Aspergillus species mdpi.com. The structure-activity relationship (SAR) in this class of compounds indicates that the lipophilicity and the nature of the substituent at the 4-amino group are critical for their antifungal potency mdpi.com.

Further research into piperidine-based sulfobetaines has shown that their antimicrobial action is dependent on the alkyl chain length, with longer chains generally resulting in higher activity nih.gov. The proposed mechanism for these surfactants involves the disruption of microbial cell membranes, leading to cell lysis nih.gov. Similarly, other 2,6-disubstituted piperidine-4-one derivatives have shown promising antibacterial and antifungal activities at various concentrations researchgate.net.

Interactive Table: Antimicrobial Activity of Selected Benzylpiperidine Derivatives

| Compound | Target Organism | Activity Level | Source |

|---|---|---|---|

| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Potent | researchgate.net |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising | mdpi.com |

| Piperidine-based sulfobetaines (long alkyl chain) | Bacteria and Fungi | High | nih.gov |

Molecular Mechanism of Action Elucidation

The molecular mechanisms underlying the biological effects of (1-Benzyl-piperidin-4-ylamino)-acetic acid and its derivatives are an active area of investigation, with research pointing towards multiple potential targets.

For antifungal derivatives like 1-benzyl-N-dodecylpiperidin-4-amine, mechanistic studies suggest that they target the ergosterol (B1671047) biosynthesis pathway. Analysis of the sterol patterns in treated fungi indicated an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase mdpi.com. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and cell death.

In the context of neurological activity, certain benzylpiperidine derivatives have been shown to engage with sigma receptors (σRs), which are implicated in various neurological disorders nih.gov. For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has demonstrated high affinity for the σ1 receptor subtype nih.gov. The N-benzyl-piperidinium moiety of these compounds is thought to bind within a specific pocket of the receptor nih.gov.

The inhibition of ergosterol biosynthesis by antifungal benzylpiperidine derivatives represents a key downstream effect that disrupts fungal cell membrane formation and function mdpi.com. This disruption is a well-established pathway for antifungal action.

For neurologically active derivatives, engagement with sigma receptors can modulate various downstream signaling pathways. Sigma-1 receptors are known to play a role in regulating calcium and other ion channel signaling at the endoplasmic reticulum, as well as influencing mitochondrial activity nih.gov. By binding to these receptors, benzylpiperidine derivatives can potentially influence a range of cellular processes involved in cognition and pain nih.gov.

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features required for the biological activity of these compounds. In the case of antifungal 4-aminopiperidines, a combination of a benzyl or phenylethyl group at the piperidine nitrogen and a long alkyl chain (such as n-dodecyl) at the 4-amino group is most effective for potent activity mdpi.com. Shorter or bulkier substituents at the 4-amino position were found to be detrimental to antifungal efficacy mdpi.com. This suggests that the lipophilic character and the specific spatial arrangement of the substituents are crucial for interaction with the target enzymes in the ergosterol pathway.

For sigma receptor ligands, the N-benzyl-piperidine motif is a key structural feature for binding nih.gov. The orientation of this moiety within the receptor's binding site, stabilized by interactions with specific amino acid residues like His21, Met59, and Phe66, is critical for target engagement nih.gov. Modifications to the linker connecting the N-benzyl-piperidine to other parts of the molecule can significantly impact binding affinity and selectivity for different sigma receptor subtypes nih.gov.

In Vivo Efficacy Studies in Non-Human Animal Models

The preclinical potential of benzylpiperidine derivatives has been further explored in various animal models of disease.

In the realm of infectious diseases, derivatives of benzylpiperidine have shown promise. For instance, certain 1-benzyl-3-aryl-2-thiohydantoin derivatives, which share the benzyl moiety, have demonstrated significant in vivo efficacy in an acute mouse model of Human African Trypanosomiasis researchgate.net. Oral administration of these compounds resulted in a 100% cure rate in the treated mice researchgate.net. Furthermore, piperazine-linked bisbenzamidine derivatives have shown efficacy in a mouse model of Pneumocystis pneumonia, with some compounds leading to significant reductions in the burden of infection and improved survival rates nih.gov.

In the context of neurological disorders, a derivative of benzylpiperidine, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to produce a marked and significant increase in acetylcholine (B1216132) levels in the cerebral cortex and hippocampus of rats nih.gov. This suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Animal models are also instrumental in demonstrating the pathogenic role of antibodies targeting neuronal surface antigens in various autoimmune encephalitides, providing a platform to test potential therapeutic interventions nih.gov.

Interactive Table: In Vivo Efficacy of Selected Benzylpiperidine Derivatives

| Compound Derivative Class | Disease Model | Outcome | Source |

|---|---|---|---|

| 1-benzyl-3-aryl-2-thiohydantoins | Human African Trypanosomiasis (mouse) | 100% cure rate with oral treatment | researchgate.net |

| Piperazine-linked bisbenzamidines | Pneumocystis pneumonia (mouse) | Significant reduction in infection and improved survival | nih.gov |

Pharmacological Profiling in Non-Human Mammalian Systems

The pharmacological landscape of derivatives of (1-Benzyl-piperidin-4-ylamino)-acetic acid is diverse, with significant activities observed in several key areas of neuropharmacology. Research has predominantly focused on their potential as acetylcholinesterase (AChE) inhibitors and their interactions with sigma (σ) receptors.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated high affinity for σ1 receptors, with lower to moderate affinity for σ2 receptors. acs.org For instance, the parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibited a high affinity and selectivity for σ1 receptors with a Ki value of 3.90 nM, compared to 240 nM for σ2 receptors. acs.org Structural modifications, such as halogen substitution on the phenylacetamide ring, generally led to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. acs.org

Another area of significant interest is the anti-acetylcholinesterase (anti-AChE) activity of 1-benzylpiperidine derivatives. One study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific substitutions could lead to potent AChE inhibition. nih.gov A notable derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent inhibitor of acetylcholinesterase with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov In vivo studies in rats with this compound demonstrated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus. nih.gov

Furthermore, research into 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile revealed potent dual-target activities against both AChE (IC50 = 13 nM) and σ1 receptors (Ki = 1.45 nM), highlighting the multifunctional potential of this structural class. nih.gov

The table below summarizes the pharmacological data for several derivatives of 1-benzylpiperidine.

| Compound Name | Target | Activity (Ki/IC50) | Animal Model | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 Receptor | Ki = 3.90 nM | - | acs.org |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2 Receptor | Ki = 240 nM | - | acs.org |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | Rat | nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Butyrylcholinesterase (BuChE) | High selectivity for AChE | Rat | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | IC50 = 13 nM | - | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1 Receptor | Ki = 1.45 nM | - | nih.gov |

Metabolite Identification and Metabolic Pathway Elucidation in Animal Systems

There is a notable lack of specific studies detailing the metabolite identification and metabolic pathways of (1-Benzyl-piperidin-4-ylamino)-acetic acid in animal systems. However, general metabolic pathways for structurally related compounds, such as methylphenidate which contains a piperidine ring, have been studied. Methylphenidate is primarily metabolized in the liver by carboxylesterase 1 (CES1A1) into ritalinic acid. wikipedia.org

For other 1-benzylpiperidine derivatives, metabolic studies have also been conducted. For instance, in vivo studies in mice with [18F]-labeled 3-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one, a potential agent for mapping AChE, showed evidence of metabolic defluorination. nih.gov This suggests that metabolism of the benzyl group is a likely pathway for derivatives of this class.

Given the structure of (1-Benzyl-piperidin-4-ylamino)-acetic acid, several metabolic transformations can be hypothesized in animal systems. These may include:

N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen is a common metabolic pathway for many N-benzyl compounds.

Hydroxylation: The benzyl and piperidine rings are susceptible to aromatic and aliphatic hydroxylation, respectively.

Oxidation: The secondary amine and the acetic acid moiety could undergo oxidative metabolism.

Conjugation: The resulting metabolites, particularly hydroxylated derivatives, are likely to be conjugated with glucuronic acid or sulfate (B86663) prior to excretion.

Without direct experimental data for (1-Benzyl-piperidin-4-ylamino)-acetic acid, these proposed pathways remain speculative and would require confirmation through dedicated in vivo metabolic studies in relevant animal models.

The table below outlines potential metabolic pathways for (1-Benzyl-piperidin-4-ylamino)-acetic acid based on the metabolism of related compounds.

| Metabolic Pathway | Potential Metabolite(s) | Basis for Hypothesis |

| N-Debenzylation | (Piperidin-4-ylamino)-acetic acid | Common pathway for N-benzyl compounds |

| Aromatic Hydroxylation | (1-(Hydroxybenzyl)-piperidin-4-ylamino)-acetic acid | Known metabolism of aromatic rings |

| Aliphatic Hydroxylation | (1-Benzyl-hydroxypiperidin-4-ylamino)-acetic acid | Common pathway for cyclic amines |

| Glucuronidation/Sulfation | Glucuronide or sulfate conjugates of hydroxylated metabolites | Common phase II metabolic reactions |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Functional Group Contributions to Activity

The molecular architecture of (1-Benzyl-piperidin-4-ylamino)-acetic acid offers three primary regions for chemical modification. Research has focused on altering each of these sections to probe their contribution to binding affinity and inhibitory potency at the GAT-1 transporter.

The N-benzyl group is a critical component that significantly influences the compound's inhibitory profile. This lipophilic moiety is believed to interact with hydrophobic pockets within the GAT-1 binding site.

Research on analogous structures has demonstrated that substitutions on the aromatic ring of the benzyl (B1604629) group can fine-tune the compound's potency and selectivity. For instance, in a related series of GAT inhibitors, the introduction of a methyl group at the para-position of the benzyl ring resulted in the most potent inhibitor of the mGAT4 subtype. nih.gov In another series of GAT-1 inhibitors, compounds featuring a 2-(benzyl)phenyl fragment were generally found to be more potent, indicating that the spatial arrangement and electronic properties of this group are key determinants of activity. researchgate.net Conversely, studies on related N-(1-benzylpiperidin-4-yl)arylacetamides targeting sigma receptors showed that substitutions on the benzyl ring's aromatic system resulted in either similar or slightly diminished affinity. researchgate.net This highlights that the specific impact of substitutions is highly dependent on the target protein.

| Modification to Benzyl Moiety | Effect on Activity (Relative to Unsubstituted Benzyl) | Target |

| Para-methyl substitution | Increased potency nih.gov | mGAT4 |

| 2-(benzyl)phenyl fragment | Generally increased potency researchgate.net | GAT-1 |

| Halogen substitution | Similar or slightly decreased affinity researchgate.net | Sigma-1 Receptor |

This table is generated based on findings from related but distinct series of compounds to illustrate general principles.

The piperidine (B6355638) ring serves as a central scaffold, correctly positioning the other functional groups for optimal interaction with the transporter. The ring's nitrogen atom is of paramount importance. It is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue in the binding site or with a co-transported sodium ion, a mechanism observed for many GAT-1 inhibitors. frontiersin.orgnih.gov

The basicity of this nitrogen can influence the formation of zwitterionic species, which may facilitate non-covalent interactions with the target enzyme. nih.gov The piperidine scaffold itself is a common feature in potent GAT-1 inhibitors, many of which are derived from the cyclic GABA analog, nipecotic acid. researchgate.netnih.gov Substitutions on the piperidine ring can alter the conformation and lipophilicity of the molecule. For example, a study on piperidine derivatives as monoamine oxidase (MAO) inhibitors found that a hydroxyl group at the para-position of the piperidine ring maximized inhibitory activity. nih.gov While a different target, this underscores the principle that ring substitutions can significantly modulate biological effects.

The (amino)-acetic acid portion of the molecule is fundamental to its function as a GAT-1 inhibitor, as it mimics the endogenous substrate, GABA. nih.gov The terminal carboxylic acid group is a key pharmacophoric feature.

Molecular docking studies have consistently shown that this carboxylate group is vital for binding. researchgate.net It often participates in a critical ionic interaction with one of the sodium ions (Na+) that are essential for the transporter's function. frontiersin.org The significance of this group is starkly illustrated by studies where its replacement leads to a drastic loss of potency. For example, substituting the carboxylic acid with an isoxazole (B147169) ring, a common bioisostere, in a related GAT-1 antagonist resulted in a thousand-fold decrease in biological activity. researchgate.net Research has also explored modifying the length of the linker between the piperidine nitrogen and the acid group, finding that the two-carbon chain of the acetic acid moiety is often optimal for maintaining the correct distance for key binding interactions. nih.gov

| Side Chain Modification | Observed Effect on GAT-1 Inhibitory Potency | Rationale |

| Replacement of Carboxylic Acid with Isoxazole | 3-order of magnitude decrease in activity researchgate.net | Loss of crucial ionic interaction with Na+ ion in the binding site. |

| Esterification of Carboxylic Acid | Loss of activity | Masks the negatively charged carboxylate required for binding. |

| Acylation of Amino Group | No significant change in potency profile nih.gov | Suggests the secondary amine is tolerant to certain modifications. |

This table is generated based on findings from related GAT-1 inhibitor series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR and establish a more quantitative and predictive understanding, researchers employ QSAR modeling. These computational techniques aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov

QSAR models have been successfully developed for various series of GAT inhibitors. frontiersin.org These models use a range of molecular descriptors—numerical values that encode different physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic)—to create a regression equation that can predict the inhibitory activity (such as IC₅₀) of new, unsynthesized compounds.